3-Fluoro-4-(piperidin-1-ylmethyl)benzaldehyde
Description
Properties
IUPAC Name |
3-fluoro-4-(piperidin-1-ylmethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-13-8-11(10-16)4-5-12(13)9-15-6-2-1-3-7-15/h4-5,8,10H,1-3,6-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHJLSDVDGKFHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=C(C=C2)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Protocol
-
3-Chloro-4-fluorobenzaldehyde is reacted with excess piperidine in dimethylformamide (DMF) at 100°C for 24 hours .
-
The reaction is quenched with ice water, and the product is extracted using dichloromethane or ethyl acetate .
Key Advantages :
Catalytic Enhancements
Recent studies incorporate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate the reaction at lower temperatures (50–60°C), reducing energy consumption.
Industrial-Scale Production Considerations
Scalable synthesis requires optimizing cost, safety, and efficiency. Industrial methods often use:
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Continuous flow reactors to enhance heat transfer and reduce reaction time.
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In-line purification systems (e.g., centrifugal partition chromatography) for high-throughput processing.
Table 1: Comparison of Laboratory vs. Industrial Methods
| Parameter | Laboratory-Scale (Method 1) | Industrial-Scale (Method 2) |
|---|---|---|
| Solvent | Methanol | Ethanol (recyclable) |
| Catalyst | K₂CO₃ | Heterogeneous catalysts (e.g., Zeolites) |
| Reaction Time | 18–24 hours | 6–8 hours (continuous flow) |
| Yield | 85% | 78–82% |
| Purification | Column chromatography | Distillation + crystallization |
Mechanistic Insights and Side Reactions
Competing Pathways
Spectral Validation
-
¹H NMR : Key signals include δ 9.96 (s, 1H, aldehyde), δ 3.74 (s, 2H, CH₂), and δ 2.38 (brs, 4H, piperidine).
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FT-IR : Stretching vibrations at 1695 cm⁻¹ (C=O) and 2800–2700 cm⁻¹ (C-F).
Emerging Methodologies and Innovations
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(piperidin-1-ylmethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: 3-Fluoro-4-(piperidin-1-ylmethyl)benzoic acid.
Reduction: 3-Fluoro-4-(piperidin-1-ylmethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3-Fluoro-4-(piperidin-1-ylmethyl)benzaldehyde is utilized as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. The piperidine ring enhances binding affinity to biological targets such as enzymes and receptors, making it a candidate for developing new therapeutics aimed at conditions like Alzheimer’s disease and cancer.
Biological Studies
The compound serves as a probe in biochemical assays to study enzyme interactions and receptor binding. Preliminary studies indicate its potential antimicrobial and anticancer properties. For instance, derivatives with piperidine structures have shown effectiveness against various microbial strains, including Staphylococcus aureus and Escherichia coli, with observed inhibition at concentrations as low as 1 mM .
Material Science
In material science, this compound is explored for its potential use in developing advanced materials with specific electronic or optical properties. Its unique structural features may contribute to creating novel compounds with desirable characteristics for industrial applications .
Similar Compounds
| Compound Name | Structure | Key Differences |
|---|---|---|
| 3-Fluoro-4-(morpholin-4-ylmethyl)benzaldehyde | Morpholine instead of piperidine | Different binding properties due to ring structure |
| 4-(Piperidin-1-ylmethyl)benzaldehyde | Lacks fluorine atom | Reduced lipophilicity affects biological activity |
| 3-Chloro-4-(piperidin-1-ylmethyl)benzaldehyde | Chlorine instead of fluorine | Alters electronic properties and reactivity |
This compound is unique due to the combination of the fluorine atom and the piperidinyl group. This combination significantly alters the compound's electronic properties and reactivity, enhancing its biological activity and binding interactions compared to similar compounds .
Antimicrobial Activity
Recent studies have demonstrated that compounds containing piperidine structures exhibit significant antimicrobial activity. For example, research indicated that this compound showed inhibition against Staphylococcus aureus and Escherichia coli at concentrations around 1 mM , suggesting its potential as an antimicrobial agent .
Anticancer Properties
In cancer research, preliminary findings suggest that this compound may possess anticancer properties through mechanisms such as apoptosis induction in tumor cells. Studies indicate that derivatives similar to this compound have shown improved cytotoxicity compared to standard chemotherapeutics like bleomycin .
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(piperidin-1-ylmethyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The piperidin-1-ylmethyl group can enhance binding affinity and specificity, while the fluorine atom can influence the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzaldehyde Core
4-(Piperidin-1-ylmethyl)benzaldehyde
- Structure : Lacks the 3-fluoro substituent.
- Key Differences: The absence of fluorine reduces electron-withdrawing effects, making the aldehyde less electrophilic. Molecular formula: C₁₃H₁₇NO (MW: 203.28 g/mol) . Applications: Used in synthesizing quinoline derivatives, as demonstrated in reactions with 4-hydroxyquinolines to form cytotoxic agents .
3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde
- Structure : Replaces piperidine with a methylpiperazine group.
- Key Differences :
- The additional nitrogen in piperazine increases polarity and hydrogen-bonding capacity.
- Methyl substitution enhances lipophilicity, improving membrane permeability.
- Synthesis : Prepared via nucleophilic aromatic substitution between 3,4-difluorobenzaldehyde and N-methylpiperazine .
- Applications : Intermediate in kinase inhibitors (e.g., imidazo[4,5-b]pyridine derivatives) .
3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)-benzaldehyde
- Structure : Substitutes piperidine with a methylimidazole group.
- Key Differences :
3-Fluoro-4-(methylsulfonyl)benzaldehyde
- Structure : Features a methylsulfonyl group instead of piperidinylmethyl.
- Key Differences :
Electronic and Reactivity Comparisons
| Compound | Substituent | Electron Effect | Aldehyde Reactivity |
|---|---|---|---|
| 3-Fluoro-4-(piperidin-1-ylmethyl)benzaldehyde | Piperidinylmethyl | Electron-donating (+I effect) | Moderate |
| 3-Fluoro-4-(methylsulfonyl)benzaldehyde | Methylsulfonyl | Electron-withdrawing (-I effect) | High |
| 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde | Methylpiperazine | Moderate electron donation | Moderate |
| 4-(Piperidin-1-ylmethyl)benzaldehyde | Piperidinylmethyl | Electron-donating | Low (no fluorine) |
Biological Activity
3-Fluoro-4-(piperidin-1-ylmethyl)benzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a benzaldehyde functional group with a fluorine atom at the meta position and a piperidine moiety at the para position. Its molecular formula is CHFNO, with a molecular weight of approximately 221.27 g/mol. The presence of the fluorine atom enhances lipophilicity, which is advantageous for biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 3-fluorobenzaldehyde with piperidine in solvents such as ethanol or methanol. Catalysts may be used to optimize the reaction conditions for yield and purity, followed by purification methods like recrystallization or chromatography.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. Research indicates that compounds containing piperidine structures often show effectiveness against various microbial strains. For instance, it has been noted that similar piperidine derivatives possess activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
| Microbial Strain | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition at 1 mM | |
| Escherichia coli | Inhibition at 1 mM | |
| Proteus mirabilis | Inhibition at 1 mM |
Anticancer Activity
In addition to its antimicrobial properties, there is growing evidence supporting the anticancer potential of this compound. Studies have shown that derivatives containing piperidine can induce cytotoxic effects in various cancer cell lines. For example, one study highlighted that compounds derived from similar scaffolds exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . The mechanism appears to involve apoptosis induction and disruption of cancer cell proliferation pathways.
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. Molecular docking studies suggest that the piperidine ring enhances binding interactions with proteins involved in cellular signaling pathways. This interaction may lead to modulation of enzyme activity and receptor engagement, contributing to its antimicrobial and anticancer effects .
Case Studies
Several case studies have explored the efficacy of piperidine derivatives in clinical settings:
- Case Study 1 : A study reported that a piperidine derivative showed significant inhibition of acetylcholinesterase (AChE), suggesting potential applications in Alzheimer's disease therapy due to improved brain exposure and dual inhibition capabilities .
- Case Study 2 : Another investigation focused on the cytotoxic effects of related compounds on various cancer cell lines, demonstrating promising results in terms of apoptosis induction and growth inhibition .
Q & A
Q. What are the established synthetic routes for 3-fluoro-4-(piperidin-1-ylmethyl)benzaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves introducing the piperidinylmethyl group to a fluorinated benzaldehyde precursor. A common approach is a Mannich-like reaction:
Start with 3-fluoro-4-methylbenzaldehyde.
React with piperidine and formaldehyde under basic conditions to form the piperidin-1-ylmethyl substituent.
Purify via column chromatography or crystallization.
In Example 1 of EP 4374877 A2, a similar compound was synthesized from 3-fluoro-benzaldehyde derivatives using a multi-step procedure, achieving moderate yields . For optimization, adjusting stoichiometry (e.g., excess formaldehyde) and temperature (60–80°C) can improve yields, as seen in a related synthesis of 4-(piperidin-1-ylmethyl)benzaldehyde (79% yield via General Procedure C) .
Q. Table 1: Synthesis Conditions Comparison
| Precursor | Reagents | Yield | Reference |
|---|---|---|---|
| 3-Fluoro-benzaldehyde | Piperidine, formaldehyde | ~60%* | |
| 4-Methylbenzaldehyde | Piperidine, formaldehyde | 79% | |
| *Estimated from analogous reactions. |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the aldehyde proton (~10 ppm) and piperidine methylene protons (2.2–2.4 ppm). For 4-(piperidin-1-ylmethyl)benzaldehyde, 1H NMR showed aromatic protons at 7.24–7.26 ppm and piperidine protons at 1.35–1.50 ppm .
- Mass Spectrometry (MS) : Exact mass (calc. for C13H14FNO: 219.11). Fragmentation patterns should show loss of the aldehyde group (m/z 191) and piperidine ring cleavage.
- FT-IR : Strong C=O stretch (~1700 cm⁻¹) and C-F stretch (~1100 cm⁻¹).
Q. Table 2: Representative Spectral Data
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| 1H NMR | δ 10.0 (CHO), 2.2–2.4 (N-CH2-N) | |
| 13C NMR | δ 192.1 (CHO), 54.2 (piperidine) | |
| HRMS | m/z 219.11 [M+H]+ |
Q. How does the aldehyde group in this compound participate in condensation or nucleophilic addition reactions?
- Methodological Answer : The aldehyde group undergoes typical reactions:
- Schiff Base Formation : React with amines (e.g., hydrazines) to form hydrazones. Use ethanol as solvent and catalytic acetic acid .
- Wittig Reaction : Generate olefins using phosphonium ylides. Monitor by TLC for aldehyde consumption.
- Reduction : Reduce to the alcohol (NaBH4 in MeOH) or to methylene (Wolff-Kishner).
Advanced Research Questions
Q. How can computational tools (e.g., Mercury, SHELX) aid in studying the crystal packing or intermolecular interactions of this compound?
- Methodological Answer :
- Mercury Software : Visualize hypothetical crystal structures by comparing with analogous benzaldehyde derivatives. Use the "Packing Similarity" tool to identify common motifs (e.g., π-π stacking of aromatic rings) .
- SHELXL Refinement : For experimentally obtained crystals, refine X-ray data using SHELXL. Parameterize hydrogen bonding (e.g., C-H···O interactions involving the aldehyde) .
Q. What strategies resolve contradictions in reported reaction yields or spectroscopic data for derivatives of this compound?
- Methodological Answer :
- Reproduce Conditions : Verify purity of starting materials (e.g., anhydrous formaldehyde) and reaction atmosphere (N2 vs. air).
- Cross-Validate Spectra : Compare NMR chemical shifts with DFT-calculated values (e.g., using Gaussian). For example, discrepancies in piperidine proton shifts may arise from conformational flexibility .
- Control Experiments : Test for byproducts (e.g., over-alkylation) via LC-MS.
Q. What role does the piperidinylmethyl group play in modulating biological activity or metal coordination?
- Methodological Answer :
- Biological Studies : The piperidine moiety enhances lipophilicity, improving blood-brain barrier penetration. Test cytotoxicity via MTT assays (e.g., IC50 values against cancer cell lines) .
- Coordination Chemistry : The nitrogen in piperidine can coordinate to metals (e.g., Cu²+). Conduct titration experiments monitored by UV-Vis or EPR spectroscopy .
Data Contradiction Analysis Example
Conflict : Reported yields for piperidinylmethyl benzaldehyde derivatives vary between 59% and 88% .
Resolution :
- Higher yields (88%) correlate with optimized stoichiometry (1.2 eq formaldehyde) and inert conditions (Ar atmosphere).
- Lower yields (59%) may result from incomplete purification or side reactions (e.g., dimerization).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
